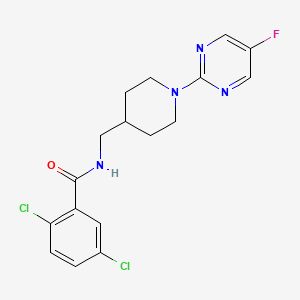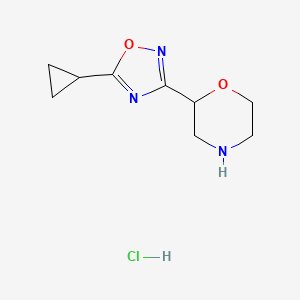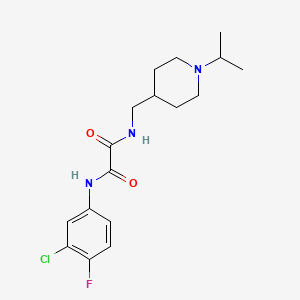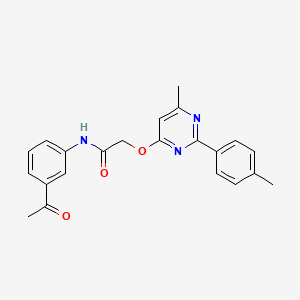![molecular formula C19H20N2O4S B2476273 (E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide CAS No. 441289-48-1](/img/structure/B2476273.png)
(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in various fields such as medicinal chemistry and material science .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole core, with an ethoxy group at the 6-position, a methyl group at the 3-position, and a 3,4-dimethoxybenzamide group attached via a double bond .Chemical Reactions Analysis
Benzothiazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, undergo electrophilic substitution reactions, and participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the benzothiazole core might contribute to its aromaticity and stability .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- Synthesized compounds with structures related to the given compound have shown promising in vitro antibacterial activity against both Gram-positive (such as Staphylococcus aureus and Streptococcus pyogenes) and Gram-negative (such as Escherichia coli and Pseudomonas aeruginosa) bacteria. They have also demonstrated inhibitory action against fungal strains like Candida albicans, Aspergillus niger, and Aspergillus clavatus. These findings suggest potential therapeutic interventions for treating microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Anticancer and Photodynamic Therapy Applications
- Certain derivatives have shown properties useful in photodynamic therapy, an emerging treatment for cancer. They possess good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potentially effective Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Herbicidal Activity
- Novel classes of compounds structurally similar to the specified compound have been discovered to have strong phytotoxic effects on both shoot and root systems of Arabidopsis thaliana, indicating their potential as synthetic herbicides (Araniti et al., 2014).
Antiprotozoal Activity
- Thiazolides, a class of compounds related to the specified compound, have shown potent antimicrobial activity against intestinal protozoan parasites, bacteria, and viruses. Their mechanism of action involves inducing cell death in colon carcinoma cell lines, indicating a distinct molecular target in intestinal pathogens and cancer cells (Brockmann et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions in the study of this compound would likely involve further exploration of its synthesis, characterization, and potential biological activities. Given the wide range of activities exhibited by benzothiazole derivatives, this compound could be a promising candidate for further study .
Eigenschaften
IUPAC Name |
N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-5-25-13-7-8-14-17(11-13)26-19(21(14)2)20-18(22)12-6-9-15(23-3)16(10-12)24-4/h6-11H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCBOPUDRSFGTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=C(C=C3)OC)OC)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-4-piperidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide](/img/structure/B2476191.png)

![1-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2476195.png)
![3-[(4-Methylphenyl)carbonyl]-2-phenyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2476197.png)

![N-(4-chlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2476201.png)

![2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2476205.png)
![N-(2,3-dimethylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2476206.png)



![N~1~-(2,4-difluorophenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2476211.png)
